molecular formula C20H14BrFN2O B387996 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B387996
M. Wt: 397.2g/mol
InChI Key: KQWLVKXGONLDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: is a complex organic compound that belongs to the class of tetrahydroquinazolines. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a tetrahydroquinazolinone core. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired tetrahydroquinazolinone compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazoline ring, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinazoline ring, converting it to a hydroxyl group.

    Substitution: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Hydroxy-tetrahydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological studies, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
  • 1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE

Uniqueness: Compared to similar compounds, 3-(4-BROMOPHENYL)-2-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has a unique tetrahydroquinazoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14BrFN2O

Molecular Weight

397.2g/mol

IUPAC Name

3-(4-bromophenyl)-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H14BrFN2O/c21-14-7-11-16(12-8-14)24-19(13-5-9-15(22)10-6-13)23-18-4-2-1-3-17(18)20(24)25/h1-12,19,23H

InChI Key

KQWLVKXGONLDSA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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